1,3,5-Triphenylbenzene

Catalog No.
S748909
CAS No.
612-71-5
M.F
C24H18
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triphenylbenzene

CAS Number

612-71-5

Product Name

1,3,5-Triphenylbenzene

IUPAC Name

1,3,5-triphenylbenzene

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H

InChI Key

SXWIAEOZZQADEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
  • Fluorescence Properties

    1,3,5-TPB possesses inherent fluorescence, meaning it absorbs light at specific wavelengths and emits light at different wavelengths. This characteristic makes it valuable in developing fluorescence-based chemo-sensors. Researchers have successfully employed 1,3,5-TPB to create sensors for detecting various analytes of environmental and biological significance, including:

    • Polynitroaromatic compounds (PNACs): These compounds include explosives like trinitrotoluene (TNT) and dinitrotoluene (DNT) and pose environmental and security threats. Studies have shown that 1,3,5-TPB-based sensors can selectively detect these PNACs through fluorescence quenching mechanisms [].
    • Fluoride ions: 1,3,5-TPB can be incorporated into sensors that exhibit a "turn-on" response upon binding to fluoride ions, making them useful for monitoring fluoride levels in water and other samples [].
  • Supramolecular Building Block

    1,3,5-TPB's rigid structure and specific functionalities make it a versatile building block for constructing supramolecular assemblies. These assemblies are formed through non-covalent interactions between molecules and offer unique properties with potential applications in various fields, including:

    • Development of new materials: Researchers are exploring the use of 1,3,5-TPB in creating covalent organic frameworks (COFs) and covalent organic polymers (COPs). These materials possess high porosity and surface area, making them suitable for applications like gas storage, separation, and catalysis [].

1,3,5-Triphenylbenzene is an organic compound with the molecular formula C24H18C_{24}H_{18}. It consists of a central benzene ring bonded to three phenyl groups at the 1, 3, and 5 positions. This compound is characterized by its thermally and photochemically stable properties, making it a versatile platform for various applications in photonics and materials science. The compound exhibits significant π-electron-rich characteristics, which contribute to its photoluminescent properties and utility as a fluorescence signaling unit in sensors for detecting environmental and biological analytes .

, primarily due to the reactivity of the phenyl substituents. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic rings. The orientation of these substitutions is influenced by the presence of substituents on the phenyl groups .
  • Cyclotrimerization: A notable synthetic route involves cyclotrimerization of acetophenones, leading to the formation of 1,3,5-triphenylbenzene under specific conditions .
  • Fluorescence Quenching and Enhancement: In sensor applications, the compound can exhibit fluorescence quenching or enhancement upon interaction with specific analytes, such as polynitroaromatic compounds .

Several methods exist for synthesizing 1,3,5-triphenylbenzene:

  • Cyclotrimerization: This method involves the reaction of acetophenones in the presence of a catalyst, resulting in the formation of triphenylbenzene under solvent-free conditions .
  • Covalent Organic Frameworks: The compound can be synthesized as part of larger frameworks through covalent bonding techniques that utilize its structural properties .
  • Simple Condensation Reactions: Another approach includes condensation reactions involving aryl halides and phenyl lithium reagents .

1,3,5-Triphenylbenzene finds applications in several fields:

  • Chemo-sensors: Its photoluminescent properties make it ideal for developing sensors that detect environmental pollutants like trinitrotoluene and dinitrotoluene .
  • Organic Light Emitting Diodes (OLEDs): The compound serves as a building block in organic light-emitting materials due to its favorable electronic properties.
  • Liquid Crystals: Its structure allows it to function effectively in discotic liquid crystal applications, contributing to advanced display technologies.

Interaction studies involving 1,3,5-triphenylbenzene focus on its ability to form complexes with various analytes through non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions are crucial for enhancing the sensitivity and selectivity of fluorescence-based sensors. For example, studies have shown that it forms stable complexes with polynitroaromatic compounds through π-interactions .

Several compounds share structural similarities with 1,3,5-triphenylbenzene but differ in their chemical properties and applications:

Compound NameStructureUnique Features
1,2,3-TriphenylbenzeneThree phenyl groups at 1, 2 & 3Less thermally stable than 1,3,5-triphenylbenzene
1,4-DiphenylbutaneTwo phenyl groups on butaneDifferent connectivity leading to distinct physical properties
TriphenyleneFour fused benzene ringsExhibits different electronic properties due to extended conjugation

The uniqueness of 1,3,5-triphenylbenzene lies in its symmetrical structure and stability compared to other isomers like 1,2,3-triphenylbenzene. Its ability to serve as a versatile platform for sensor technology further distinguishes it from similar compounds.

1,3,5-Triphenylbenzene exhibits a well-defined molecular structure characterized by its Chemical Abstracts Service registry number 612-71-5 and molecular formula C24H18. The compound possesses a molecular weight of 306.4 grams per mole, establishing it as a substantial aromatic system within the polyphenyl family. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named 1,3,5-triphenylbenzene, reflecting the substitution pattern of three phenyl groups attached to the 1, 3, and 5 positions of a central benzene ring.

The structural identity of 1,3,5-triphenylbenzene encompasses several alternative naming conventions that reflect different perspectives on its molecular architecture. The compound is frequently referenced as 5'-phenyl-1,1':3',1''-terphenyl in systematic nomenclature systems, emphasizing its relationship to terphenyl derivatives. Additional nomenclature includes symmetrical triphenylbenzene and benzene,1,3,5-triphenyl-, which directly describe the substitution pattern and symmetry characteristics. The International Chemical Identifier system assigns the compound the InChI designation InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H, providing a standardized representation of its connectivity.

The canonical Simplified Molecular Input Line Entry System representation for 1,3,5-triphenylbenzene is expressed as C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4, which systematically describes the arrangement of carbon and hydrogen atoms throughout the molecular structure. This notation system facilitates computational analysis and database searching across various chemical information platforms.

PropertyValueSource Reference
Molecular FormulaC24H18
Molecular Weight306.4 g/mol
Chemical Abstracts Service Number612-71-5
International Chemical Identifier KeySXWIAEOZZQADEY-UHFFFAOYSA-N
European Inventory of Existing Commercial Chemical Substances Number210-318-3

Discovery and Early Synthetic Approaches

The development of synthetic methodologies for 1,3,5-triphenylbenzene traces back to fundamental investigations in aromatic chemistry during the early twentieth century. Historical synthetic approaches centered on the triple condensation of acetophenone derivatives, a methodology that exploited the inherent reactivity of carbonyl compounds under basic conditions. These early investigations established the foundational understanding of symmetrical aromatic synthesis and demonstrated the feasibility of constructing highly substituted benzene derivatives through systematic condensation reactions.

Early synthetic protocols employed harsh reaction conditions and extended reaction times, often requiring temperatures exceeding 150 degrees Celsius and reaction periods extending beyond 24 hours. The pioneering work by Stilmar demonstrated successful synthesis using industrial-scale conditions, with boiling points ranging from 170 to 220 degrees Celsius under reduced pressure conditions of 5 Torr. These initial approaches, while effective, suffered from limitations including low yields, extensive reaction times, and the requirement for specialized equipment capable of handling elevated temperatures and reduced pressure conditions.

The evolution of synthetic methodologies progressed through the implementation of Lewis acid catalysts, particularly copper-based systems that enhanced reaction efficiency and product selectivity. Research conducted in the early 21st century demonstrated that copper chloride catalysts could facilitate the self-condensation of acetophenone derivatives with significantly improved yields, achieving conversion rates of 85-90% under optimized conditions. The mechanism underlying these transformations involves initial formation of chalcone intermediates through double condensation, followed by subsequent cyclization with additional acetophenone molecules to generate the final triphenylbenzene framework.

Modern synthetic approaches have incorporated solvent-free methodologies and mechanochemical activation techniques, representing significant advances in green chemistry principles. These contemporary methods eliminate the need for large volumes of organic solvents while maintaining high synthetic efficiency and product purity. The mechanochemical approach utilizes physical grinding and pressure application to promote molecular interactions, achieving comparable yields to traditional solution-phase syntheses while reducing environmental impact and processing costs.

Synthetic MethodCatalyst SystemReaction TemperatureReaction TimeReported YieldReference
Acetophenone Triple CondensationPotassium Hydroxide/18-Crown-6130°C12 hours90%
Copper Chloride CatalyzedCopper ChlorideReflux60 minutes85%
Thionyl Chloride PromotedThionyl ChlorideReflux60 minutes85%
Mechanochemical SynthesisAluminum ChlorideRoom Temperature30 minutesVariable

Role in Advancing Aromatic Chemistry Research

1,3,5-Triphenylbenzene has emerged as a fundamental scaffold in contemporary aromatic chemistry research, serving multiple roles in advancing understanding of extended conjugation systems and molecular recognition phenomena. The compound's unique three-fold symmetry provides an ideal platform for investigating electronic communication between aromatic units and exploring structure-property relationships in polycyclic aromatic systems. Research investigations have demonstrated that 1,3,5-triphenylbenzene derivatives serve as essential precursors for synthesizing complex polycyclic aromatic hydrocarbons, dendrimers, and fullerene-related structures.

The compound's significance in materials science research stems from its utility as a building block for constructing microporous organic polymers with exceptional gas storage and separation capabilities. Systematic studies have shown that 1,3,5-triphenylbenzene-based polymers can achieve surface areas exceeding 1700 square meters per gram, positioning these materials at the forefront of porous material development. The incorporation of 1,3,5-triphenylbenzene units into polymer networks enhances thermal stability and provides rigid aromatic frameworks that maintain porosity under various environmental conditions.

Contemporary research has expanded the application scope of 1,3,5-triphenylbenzene to include electrochemical sensor development and molecular recognition systems. Ferrocenylated derivatives of 1,3,5-triphenylbenzene have demonstrated exceptional selectivity for detecting polycyclic aromatic hydrocarbons, with detection limits reaching micromolar concentrations. These sensor applications exploit the compound's inherent fluorescence properties and its ability to undergo specific molecular interactions with target analytes.

The role of 1,3,5-triphenylbenzene in liquid crystalline material development represents another significant research frontier. Dendrimer systems incorporating 1,3,5-triphenylbenzene cores exhibit unique mesogenic properties that can be systematically tuned through peripheral substitution patterns. These investigations have revealed fundamental relationships between molecular structure and liquid crystalline behavior, contributing to the development of advanced display technologies and responsive materials.

Research into the crystal engineering aspects of 1,3,5-triphenylbenzene has provided valuable insights into intermolecular interactions and solid-state packing arrangements. X-ray crystallographic studies have revealed that the compound exhibits specific packing motifs that maximize intermolecular aromatic interactions while accommodating the bulky phenyl substituents. These structural investigations have informed the design of related compounds with predictable solid-state properties and enhanced performance characteristics.

Research ApplicationKey FindingPerformance MetricReference
Microporous PolymersHigh Surface Area1783 m²/g
Electrochemical SensorsPolycyclic Aromatic Hydrocarbon Detection2.9 μM Detection Limit
Liquid Crystalline MaterialsMesogenic PropertiesTemperature-Dependent Phase Behavior
Crystal EngineeringIntermolecular InteractionsSpecific Packing Motifs
Gas Storage ApplicationsCarbon Dioxide Uptake181 mg/g at 273 K

XLogP3

6.8

Boiling Point

462.0 °C

Melting Point

176.0 °C

UNII

408MSO5WO3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

612-71-5

Wikipedia

1,3,5-triphenylbenzene

Dates

Modify: 2023-08-15

Explore Compound Types